Carbamic acid, [1-(2-chlorophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester
Description
This compound is an ethyl ester derivative of carbamic acid, featuring a 2-chlorophenyl group and a 3-oxo-3-phenylpropyl substituent.
Properties
CAS No. |
655226-49-6 |
|---|---|
Molecular Formula |
C18H18ClNO3 |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
ethyl N-[1-(2-chlorophenyl)-3-oxo-3-phenylpropyl]carbamate |
InChI |
InChI=1S/C18H18ClNO3/c1-2-23-18(22)20-16(14-10-6-7-11-15(14)19)12-17(21)13-8-4-3-5-9-13/h3-11,16H,2,12H2,1H3,(H,20,22) |
InChI Key |
SBJTYNJWJRYAQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [1-(2-chlorophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester typically involves the reaction of 1-(2-chlorophenyl)-3-oxo-3-phenylpropylamine with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems for the addition of reagents and monitoring of reaction parameters can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [1-(2-chlorophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
Carbamic acid derivatives have been investigated for their potential as anticancer agents. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, Mannich bases derived from carbamic acid have shown promise in targeting cancer cells due to their ability to inhibit specific cellular pathways involved in tumor growth .
2. Enzyme Inhibition
The compound's structure allows it to interact with biological enzymes, potentially serving as an inhibitor. Studies on related carbamate compounds suggest that they can modulate enzyme activity, which is crucial for developing therapeutic agents targeting metabolic pathways in diseases such as cancer and neurodegenerative disorders .
3. Antimicrobial Activity
Research has demonstrated that carbamic acid derivatives possess antimicrobial properties. For example, compounds similar to carbamic acid, [1-(2-chlorophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester have been evaluated for their effectiveness against various bacterial strains, indicating potential use in developing new antimicrobial agents .
Agricultural Applications
1. Pesticide Development
Carbamate compounds are widely recognized for their role as pesticides. The structural characteristics of this compound may contribute to its efficacy in pest control formulations. Research on similar esters suggests they can act as effective insecticides or fungicides by interfering with the nervous systems of pests .
2. Herbicide Formulations
The compound's ability to inhibit certain biochemical pathways can also be leveraged in herbicide formulations. Studies indicate that carbamate-based herbicides can selectively target weeds while minimizing damage to crops, making them valuable for sustainable agricultural practices .
Synthesis and Case Studies
Synthesis Methods
The synthesis of this compound typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of catalysts like phosphorous oxychloride. This method enhances yield and purity, crucial for both laboratory research and industrial applications .
Case Study: Anticancer Activity
A notable study explored the anticancer properties of carbamate derivatives, including those structurally related to this compound. The results indicated significant cytotoxicity against breast cancer cell lines, suggesting that further development could lead to effective therapeutic agents .
Mechanism of Action
The mechanism of action of carbamic acid, [1-(2-chlorophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs
Carbamic Acid, [1-(4-Nitrophenyl)-3-Oxo-3-Phenylpropyl]-, Ethyl Ester (CAS 655226-51-0)
- Structure : Differs by a 4-nitro group instead of 2-chloro.
- Molecular Formula: C₁₈H₁₈N₂O₅ vs. C₁₈H₁₈ClNO₄ (estimated for the target compound).
- Molecular Weight : 342.35 g/mol vs. ~341.8 g/mol.
- Key Differences: The nitro group (-NO₂) is strongly electron-withdrawing, enhancing reactivity in electrophilic substitutions compared to the electron-withdrawing but less reactive chloro group (-Cl). LogP: Estimated to be higher for the nitro analog due to nitro's polarity, though exact values are unavailable .
Acetic Acid, 2-[[1-(4-Chlorophenyl)-3-Oxo-3-Phenylpropyl]Thio]-, Ethyl Ester (CAS 497172-12-0)
- Structure : Replaces the carbamic acid group with a thioacetic acid moiety.
- Molecular Formula: C₁₉H₁₉ClO₃S vs. C₁₈H₁₈ClNO₄.
- Key Differences :
Chloropropham (Isopropyl 3-Chlorocarbanilate)
- Structure : Isopropyl ester with a 3-chlorophenyl group.
- Molecular Formula: C₁₀H₁₂ClNO₂ vs. C₁₈H₁₈ClNO₄.
- Key Differences :
Pharmacologically Relevant Carbamates
Cenobamate (CAS 2720)
- Structure : Features a 2-chlorophenyl group and tetrazolyl moiety.
- Key Differences: The tetrazolyl group enhances hydrogen-bonding capacity, likely improving CNS penetration compared to the 3-oxo-3-phenylpropyl group. Cenobamate’s controlled substance status (CNS depressant) suggests structural similarities may confer neurological activity, but the target compound’s bulky substituents may limit blood-brain barrier permeability .
Fenoxycarb (Ethyl [2-(4-Phenoxyphenoxy)Ethyl]Carbamate)
- Structure: Ethyl ester with a phenoxyphenoxyethyl chain.
- Key Differences: The phenoxy groups increase logP (estimated ~5.0) compared to the target compound.
Physicochemical Properties Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP | Key Substituents |
|---|---|---|---|---|
| Target Compound | C₁₈H₁₈ClNO₄* | ~341.8 | ~3.8* | 2-Chlorophenyl, 3-oxo-3-phenylpropyl |
| Carbamic Acid, [1-(4-Nitrophenyl)-... | C₁₈H₁₈N₂O₅ | 342.35 | ~4.2* | 4-Nitrophenyl, 3-oxo-3-phenylpropyl |
| Chloropropham | C₁₀H₁₂ClNO₂ | 213.66 | 2.908 | 3-Chlorophenyl, isopropyl ester |
| Ethyl 3-Chlorophenyl Carbamate | C₉H₁₀ClNO₂ | 199.63 | 2.908 | 3-Chlorophenyl, ethyl ester |
*Estimated values based on structural analogs .
Biological Activity
Carbamic acid derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. One such compound, ethyl N-[1-(2-chlorophenyl)-3-oxo-3-phenylpropyl]carbamate (CAS Number: 655226-49-6), exhibits potential pharmacological properties that warrant detailed investigation. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClNO₃ |
| Molecular Weight | 331.79 g/mol |
| LogP | 4.60 |
| PSA (Polar Surface Area) | 58.89 Ų |
The chemical structure includes a chloro-substituted phenyl group and a carbamate functional group, which are critical for its biological activity.
Research indicates that carbamate derivatives can interact with various biological targets, including enzymes and receptors. The specific mechanism for ethyl N-[1-(2-chlorophenyl)-3-oxo-3-phenylpropyl]carbamate is not fully elucidated; however, similar compounds have shown inhibition of certain enzymes involved in metabolic pathways.
- Enzyme Inhibition : Some studies suggest that carbamate derivatives can inhibit enzymes like acetylcholinesterase, which is pivotal in neurotransmission.
- Antitumor Activity : Preliminary data indicate potential antitumor effects, possibly through the induction of apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of biological activity for related compounds:
- A study by explored various oxazolone derivatives, which share structural similarities with our compound, revealing significant inhibitory activity against human alkaline ceramidases (hACs). Such enzymes are implicated in cancer progression, suggesting a therapeutic target.
- Another investigation highlighted the role of structural modifications in enhancing the biological efficacy of carbamate derivatives against specific cancer cell lines. For example, modifications that increase lipophilicity often correlate with improved cell membrane permeability and bioavailability.
Synthesis
The synthesis of ethyl N-[1-(2-chlorophenyl)-3-oxo-3-phenylpropyl]carbamate typically involves:
- Formation of the Carbamate : Reacting an appropriate amine with a chloroformate derivative.
- Substitution Reactions : Utilizing nucleophilic substitution to introduce the phenylpropyl moiety.
Comparative Analysis with Similar Compounds
To better understand the biological implications of ethyl N-[1-(2-chlorophenyl)-3-oxo-3-phenylpropyl]carbamate, it is useful to compare it with other carbamate derivatives:
Q & A
Basic: What are the recommended synthetic routes for this carbamate ester, and how can reaction yields be optimized?
Answer:
The synthesis of carbamate esters typically involves coupling a chloroformate intermediate with an amine or alcohol precursor under basic conditions. For this compound, a plausible route may include:
Step 1 : Reacting 1-(2-chlorophenyl)-3-oxo-3-phenylpropyl alcohol with ethyl chloroformate in the presence of a base like triethylamine to form the carbamate ester.
Step 2 : Purification via column chromatography or recrystallization to isolate the product.
To optimize yields:
- Use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis.
- Employ catalytic DMAP to enhance reaction efficiency .
- Monitor reaction progress with TLC or LC-MS to terminate at peak conversion.
Basic: What analytical techniques are critical for structural confirmation of this compound?
Answer:
Key methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the ethyl ester group (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for OCH₂) and aromatic protons from the 2-chlorophenyl/phenyl groups.
- FT-IR : Detect the carbamate carbonyl stretch (~1700–1750 cm⁻¹) and ester C-O vibrations (~1250 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₈H₁₆ClNO₃) and fragmentation patterns .
Advanced: How can researchers resolve contradictions in reported toxicity data for this compound?
Answer:
Discrepancies in toxicity (e.g., acute vs. chronic effects) may arise from:
- Experimental Variables : Differences in cell lines, animal models, or exposure durations.
- Purity : Impurities (e.g., unreacted intermediates) can skew results. Validate purity via HPLC (>95%) before testing .
- Mechanistic Studies : Conduct in vitro assays (e.g., CYP450 inhibition, mitochondrial toxicity) to identify organ-specific risks. Cross-reference with structurally similar compounds (e.g., cenobamate analogs) for consistency .
Advanced: What computational strategies predict the metabolic stability of this carbamate ester?
Answer:
Use in silico tools to:
Identify Metabolic Hotspots : Predict sites of hydrolysis (e.g., carbamate linkage) via software like ADMET Predictor™ or Schrödinger’s QikProp.
CYP450 Interactions : Simulate binding affinities with CYP3A4/2D6 using molecular docking (AutoDock Vina).
Half-Life Estimation : Apply quantitative structure-property relationship (QSPR) models to estimate in vivo clearance .
Basic: What safety protocols are essential for handling this compound in the lab?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .
Advanced: How does stereochemistry influence the pharmacological activity of this compound?
Answer:
The 1-(2-chlorophenyl)-3-oxo-3-phenylpropyl moiety likely has chiral centers affecting target binding. Strategies include:
- Enantioselective Synthesis : Use chiral catalysts (e.g., BINOL-derived phosphates) to isolate active enantiomers.
- Pharmacological Profiling : Compare IC₅₀ values of R vs. S configurations in receptor-binding assays (e.g., GABAₐ for CNS activity). Reference structurally related drugs like cenobamate, where stereochemistry dictates efficacy .
Basic: What solvent systems are suitable for recrystallizing this compound?
Answer:
- Polar Solvents : Ethanol/water or acetone/water mixtures (test ratios from 1:1 to 1:4).
- Nonpolar Systems : Hexane/ethyl acetate (gradient elution).
Monitor solubility at elevated temperatures (50–70°C) and cool slowly to maximize crystal yield .
Advanced: What degradation products form under accelerated stability conditions, and how are they characterized?
Answer:
Under heat/humidity:
- Hydrolysis : Ethanol and the parent amine (1-(2-chlorophenyl)-3-oxo-3-phenylpropyl amine) may form.
- Oxidation : Quinone derivatives from the phenyl rings.
Characterize via LC-MS/MS and compare with synthetic standards. Use forced degradation studies (40°C/75% RH for 4 weeks) to identify major degradants .
Advanced: How can researchers validate the compound’s mechanism of action in neurological targets?
Answer:
- In Vitro Models : Patch-clamp assays on neuronal cells to assess ion channel modulation (e.g., Na⁺ or Ca²⁺ channels).
- Receptor Binding : Radioligand displacement assays (e.g., [³H]flumazenil for GABAₐ receptors).
- Gene Knockdown : CRISPR/Cas9 silencing of suspected targets (e.g., SCN8A) to confirm functional links .
Basic: What are the key regulatory considerations for preclinical testing of this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
